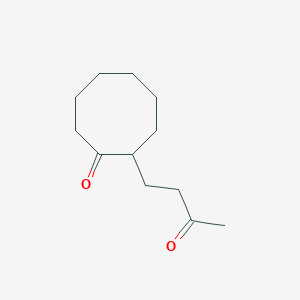
Cyclooctanone, 2-(3-oxobutyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclooctanone, 2-(3-oxobutyl)- is an organic compound classified as a cyclic ketone. It features an eight-membered carbon ring with a carbonyl functional group and an additional 3-oxobutyl substituent. This compound is part of the cycloalkanone family, which is known for its unique chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclooctanone, 2-(3-oxobutyl)- can be synthesized through several methods. One common approach involves the oxidation of cyclooctanol using oxidizing agents such as potassium permanganate or chromium trioxide . Another method includes the samarium (II) iodide-mediated intramolecular aldol cyclization of ω-oxiranyl keto octanal . These methods typically require controlled reaction conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of cyclooctanone, 2-(3-oxobutyl)- often involves large-scale oxidation processes. The use of robust oxidizing agents and efficient reaction setups ensures the scalability of the production process. Additionally, the implementation of safety measures and waste management practices is crucial to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Cyclooctanone, 2-(3-oxobutyl)- undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or other oxidized products.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Introduction of different substituents at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of cyclooctanone, 2-(3-oxobutyl)-
Scientific Research Applications
Cyclooctanone, 2-(3-oxobutyl)- has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic compounds and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavoring agents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of cyclooctanone, 2-(3-oxobutyl)- involves its interaction with specific molecular targets and pathways. As a cyclic ketone, it can undergo nucleophilic addition reactions, forming intermediates that interact with various enzymes and receptors. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects .
Comparison with Similar Compounds
Cyclooctanone, 2-(3-oxobutyl)- can be compared with other similar compounds, such as:
Cyclohexanone: A six-membered cyclic ketone with similar chemical properties but different reactivity due to ring size.
Cyclooctanone: The parent compound without the 3-oxobutyl substituent, exhibiting different chemical behavior.
Cyclododecanone: A twelve-membered cyclic ketone with distinct physical and chemical properties.
Properties
CAS No. |
62491-73-0 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
2-(3-oxobutyl)cyclooctan-1-one |
InChI |
InChI=1S/C12H20O2/c1-10(13)8-9-11-6-4-2-3-5-7-12(11)14/h11H,2-9H2,1H3 |
InChI Key |
MBDKYVFXXFLKHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1CCCCCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















